

# An In-depth Technical Guide to the Spectral Data of 2-Phenylcyclopentanol

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## Compound of Interest

Compound Name: 2-Phenylcyclopentanol

Cat. No.: B3023607

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Phenylcyclopentanol**, a key organic compound with applications in pharmaceutical research and development. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its identification, characterization, and quality control.

## Data Presentation

The following sections provide a summary of the quantitative spectral data for **2-Phenylcyclopentanol**. The data is presented in structured tables for ease of comparison and quick reference.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **2-Phenylcyclopentanol** provides detailed information about the proton environments within the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference, multiplicities describe the splitting pattern of each signal, and coupling constants (J) in Hertz (Hz) quantify the interaction between neighboring protons.

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.35 - 7.20	m	-	Ar-H
4.88	d	7.3	CH-OH
3.15	m	-	Ph-CH
2.10 - 1.80	m	-	CH <sub>2</sub>
1.80 - 1.50	m	-	CH <sub>2</sub>
1.35	s (broad)	-	OH

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the specific stereoisomer (cis or trans).

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the number of chemically distinct carbon atoms in **2-Phenylcyclopentanol** and their electronic environments.

Chemical Shift (ppm)	Assignment
144.5	Ar-C (quaternary)
128.4	Ar-CH
127.8	Ar-CH
126.4	Ar-CH
78.1	CH-OH
55.2	Ph-CH
34.5	CH <sub>2</sub>
30.1	CH <sub>2</sub>
21.2	CH <sub>2</sub>

## Infrared (IR) Spectroscopy Data

The IR spectrum of **2-Phenylcyclopentanol** highlights the presence of its key functional groups through characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3360 (broad)	O-H	Stretching
3080 - 3020	C-H (aromatic)	Stretching
2960 - 2870	C-H (aliphatic)	Stretching
1600, 1495	C=C (aromatic)	Stretching
1450	C-H (aliphatic)	Bending
1060	C-O	Stretching
750, 700	C-H (aromatic)	Out-of-plane Bending

## Mass Spectrometry (MS) Data

Mass spectrometry of **2-Phenylcyclopentanol** provides information about its molecular weight and fragmentation pattern under electron ionization.

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Proposed Fragment
162	45	[M] <sup>+</sup> (Molecular Ion)
144	30	[M - H <sub>2</sub> O] <sup>+</sup>
117	100	[M - C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
104	85	[C <sub>8</sub> H <sub>8</sub> ] <sup>+</sup>
91	70	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	40	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of **2-Phenylcyclopentanol** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.
- **$^1\text{H}$  NMR Acquisition:** The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary.

## Infrared (IR) Spectroscopy

- **Sample Preparation:**
  - **Neat Liquid:** A drop of liquid **2-Phenylcyclopentanol** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
  - **Solid Film:** If the sample is a solid at room temperature, it can be dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound.
  - **KBr Pellet:** A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg), and the mixture is pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.

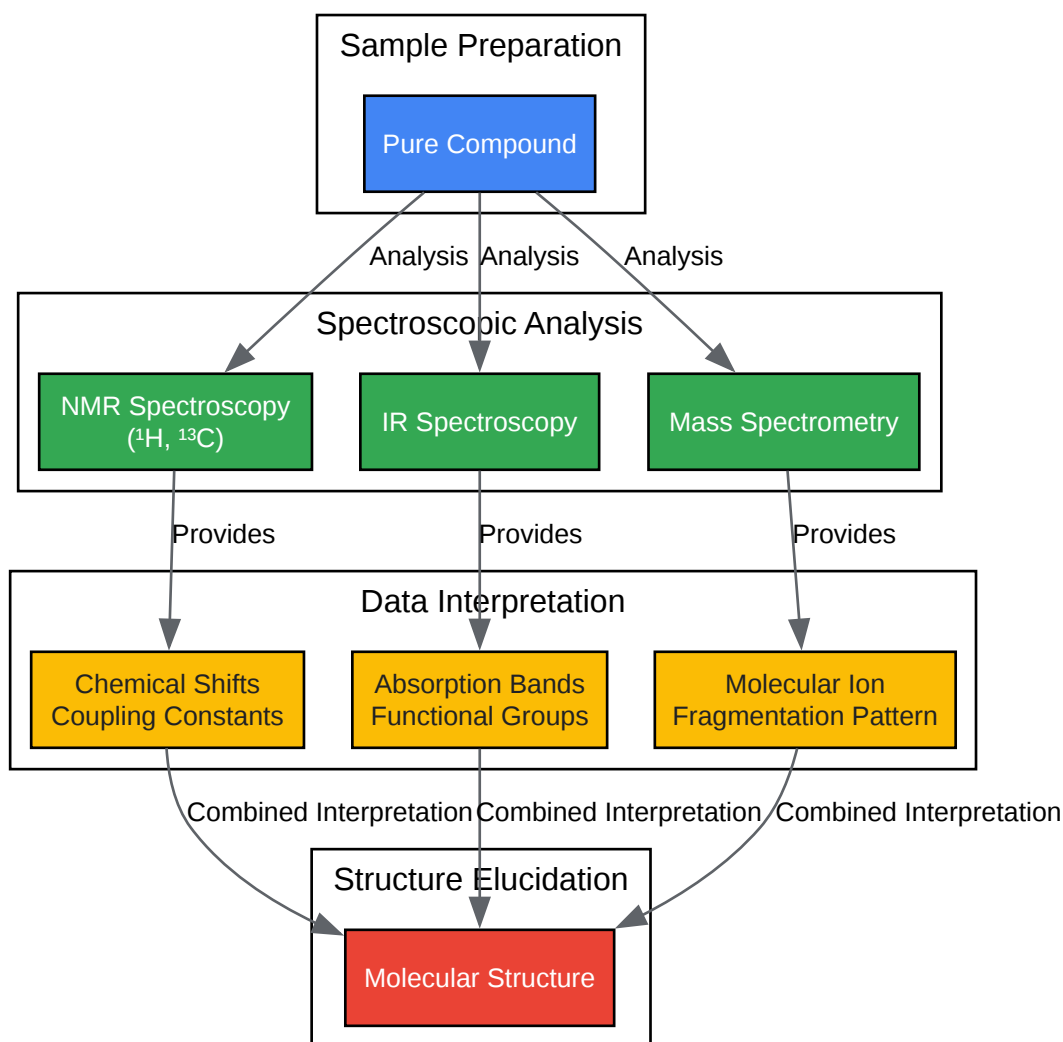
- **Data Acquisition:** A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then placed in the instrument, and the spectrum is recorded, typically over a range of 4000 to 400  $\text{cm}^{-1}$ . Multiple scans are averaged to improve the signal quality.

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like **2-Phenylcyclopentanol**. This allows for separation from any impurities prior to mass analysis.
- **Ionization:** Electron Ionization (EI) is a common method used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **2-Phenylcyclopentanol**.



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General workflow for spectroscopic analysis.

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